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Compound of Interest

Compound Name:
5-Bromo-2-methoxypyridin-3-

amine

Cat. No.: B1520566 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 5-Bromo-2-methoxypyridin-3-amine (CAS No. 884495-39-0). Intended for

researchers, scientists, and professionals in drug development, this document outlines the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. In the absence of readily available, collated experimental spectra in

peer-reviewed literature, this guide leverages data from analogous structures and spectral

databases to provide a robust predictive analysis, alongside standardized protocols for

experimental data acquisition.

Molecular Structure and Physicochemical
Properties
5-Bromo-2-methoxypyridin-3-amine is a substituted pyridine with a molecular formula of

C₆H₇BrN₂O and a molecular weight of 203.04 g/mol [1]. The molecule incorporates a primary

amine, a methoxy ether, and a bromine atom on the pyridine ring. These functional groups give

rise to a unique spectroscopic fingerprint, which is crucial for its identification and quality control

in synthetic applications.
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Property Value Source

CAS Number 884495-39-0 [1]

Molecular Formula C₆H₇BrN₂O [1]

Molecular Weight 203.04 g/mol [1]

Monoisotopic Mass 201.97418 Da [1]

Melting Point 53-55 °C

Physical Form Solid

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra for 5-Bromo-2-
methoxypyridin-3-amine, based on established principles of chemical shifts and coupling

constants for substituted pyridines.

Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a solvent like CDCl₃ would display signals for the two

aromatic protons, the amine protons, and the methoxy group protons.
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Assignment
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H-4 ~7.1 - 7.3 Doublet (d) 1H

This proton is

expected to be

downfield due to

its position on

the aromatic ring.

It will likely

appear as a

doublet due to

coupling with H-

6.

H-6 ~7.6 - 7.8 Doublet (d) 1H

This proton is

adjacent to the

nitrogen atom

and is expected

to be the most

deshielded of the

aromatic protons.

It will appear as

a doublet due to

coupling with H-

4.

-NH₂ ~3.5 - 4.5 Broad Singlet (br

s)

2H The chemical

shift of amine

protons can be

variable and

concentration-

dependent. The

signal is often

broad due to

quadrupole

broadening and

exchange with
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trace amounts of

water.

-OCH₃ ~3.9 - 4.1 Singlet (s) 3H

The methoxy

group protons

are expected to

appear as a

sharp singlet in

this region.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in

the molecule.

Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~155 - 160

This carbon is attached to both

the electronegative nitrogen

and oxygen atoms, causing a

significant downfield shift.

C-3 ~125 - 130
The carbon bearing the amine

group.

C-4 ~120 - 125 Aromatic CH carbon.

C-5 ~100 - 105

This carbon is attached to the

bromine atom, and its chemical

shift is influenced by the heavy

atom effect.

C-6 ~140 - 145
The aromatic CH carbon

adjacent to the ring nitrogen.

-OCH₃ ~50 - 55
The carbon of the methoxy

group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 10-20 mg of 5-Bromo-2-
methoxypyridin-3-amine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a standard one-pulse proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR

spectrum of 5-Bromo-2-methoxypyridin-3-amine will be characterized by absorptions

corresponding to its amine, methoxy, and aromatic functionalities.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, two bands

N-H stretching (asymmetric

and symmetric) of the primary

amine.

3100 - 3000 Weak to Medium Aromatic C-H stretching.

2950 - 2850 Weak to Medium
Aliphatic C-H stretching of the

methoxy group.

1620 - 1580 Medium to Strong
N-H bending (scissoring) of the

primary amine.

1580 - 1450 Medium to Strong
C=C and C=N ring stretching

of the pyridine ring.

1250 - 1200 Strong
Asymmetric C-O-C stretching

of the aryl ether.

1050 - 1000 Medium
Symmetric C-O-C stretching of

the aryl ether.

Below 800 Medium to Strong C-Br stretching.

Experimental Protocol for IR Data Acquisition
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal. This is the most common and convenient method.

KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide

(KBr) powder and press it into a thin, transparent pellet.

Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
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Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Perform a background scan before running the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the

molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Therefore, two peaks of nearly equal intensity will be observed at m/z 202 and 204.

PubChemLite predicts an [M+H]⁺ adduct at m/z 202.98146[2].

Major Fragmentation Pathways:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 187/189.

Loss of a methoxy radical (•OCH₃): Leading to a fragment at m/z 171/173.

Loss of HCN: A common fragmentation pathway for pyridine rings, which would result in a

five-membered ring fragment.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Use an appropriate ionization technique.

Electron Ionization (EI): Often used with GC-MS, provides detailed fragmentation patterns.

Electrospray Ionization (ESI): Commonly used with LC-MS, a soft ionization technique that

typically produces the protonated molecular ion [M+H]⁺.
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Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 50-300).

High-Resolution Mass Spectrometry (HRMS): For unambiguous molecular formula

confirmation, HRMS can be used to determine the exact mass of the molecular ion to within

a few parts per million.

Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of 5-Bromo-2-methoxypyridin-3-amine follows a logical

workflow, ensuring the unambiguous confirmation of its structure and purity.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and

complementary suite of tools for the unambiguous identification and characterization of 5-
Bromo-2-methoxypyridin-3-amine. This guide offers a predictive framework for the expected

spectroscopic data, grounded in established chemical principles and data from analogous

compounds. Furthermore, the outlined experimental protocols provide a standardized approach

for researchers to acquire high-quality data for this compound, ensuring the integrity and

reproducibility of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 5-Bromo-2-
methoxypyridin-3-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520566#spectroscopic-data-for-5-bromo-2-
methoxypyridin-3-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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